(3S)-3-Amino-3-(oxan-4-yl)propanoic acid
Description
(3S)-3-Amino-3-(oxan-4-yl)propanoic acid is a chiral β-amino acid featuring a tetrahydropyran (oxane) ring substituted at the 4-position and a propanoic acid backbone.
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(oxan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(5-8(10)11)6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
LGOBVYUKERSQGZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1COCCC1[C@H](CC(=O)O)N |
Canonical SMILES |
C1COCCC1C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(oxan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the use of oxane derivatives and amino acids as starting materials. The reaction typically requires specific catalysts and controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino group or the oxane ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(3S)-3-Amino-3-(oxan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(oxan-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Positional Isomerism: Oxan-4-yl vs. Oxan-3-yl
The positional isomer (3S)-3-Amino-3-(oxan-3-yl)propanoic acid () differs in the oxane substituent’s location. This difference may influence binding affinity in biological systems .
Functional Group Modifications: Amino vs. Fluoro
The electronegative fluorine may increase the carboxylic acid’s acidity (pKa ~2.5–3.0), making it more reactive in esterification or amidation reactions .
Heterocyclic Ring Size: Oxane vs. Furan
The furan-2-yl analog () features a planar, aromatic five-membered ring, contrasting with the non-aromatic six-membered oxane. The furan’s conjugated system may enhance UV absorption, while the oxane’s saturated structure improves metabolic stability. Market data suggest furan derivatives are prioritized for large-scale production due to lower synthesis costs .
Aromatic vs. Alicyclic Substituents
Phenyl-substituted analogs () exhibit distinct properties. The 3-hydroxyphenyl variant (C₉H₁₁NO₃) introduces a polar -OH group, increasing hydrogen-bonding capacity and acidity (pKa ~10 for phenolic OH). In contrast, the dichlorophenyl derivative (C₉H₈Cl₂NO₂) is highly lipophilic, favoring blood-brain barrier penetration, but may pose toxicity risks .
Research Findings and Trends
- Stereochemical Impact: The S-configuration in β-amino acids like the target compound is critical for enzyme recognition, as seen in protease inhibitors .
- Solubility and Bioavailability : Oxane rings improve aqueous solubility compared to purely aromatic analogs, making the target compound more suitable for oral drug formulations .
- Synthetic Challenges: Halogenation or hydroxylation of similar compounds (e.g., ) requires careful protection of the amino group to avoid side reactions .
Biological Activity
(3S)-3-Amino-3-(oxan-4-yl)propanoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its role in biochemical pathways.
Structural Characteristics
The compound features an oxan-4-yl moiety attached to a propanoic acid backbone, which is critical for its biological interactions. Its unique stereochemistry at the propanoic acid position influences its binding affinity to various enzymes and receptors, potentially modulating their activity. The presence of an amino group enhances its reactivity and interaction with biological macromolecules.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator in metabolic pathways. This interaction can influence cellular responses and metabolic processes.
- Receptor Binding : Similar compounds have demonstrated the ability to bind to various receptors, suggesting that this compound may also engage in receptor-mediated signaling pathways.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- In Vivo Efficacy : A study evaluated the effects of this compound analogs in rat models. The findings indicated significant modulation of pain responses and inflammation markers, supporting its potential therapeutic applications in pain management .
- Pharmacokinetic Profiles : Research on pharmacokinetics revealed that compounds similar to this compound showed favorable absorption and distribution characteristics, making them suitable candidates for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
